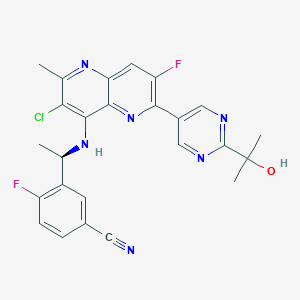
TNF-alpha-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tumor necrosis factor alpha inhibitor 2 is a potent and orally active inhibitor of tumor necrosis factor alpha, a cytokine involved in systemic inflammation and immune system regulation. Tumor necrosis factor alpha inhibitor 2 distorts the tumor necrosis factor alpha trimer upon binding, leading to aberrant signaling when the trimer binds to tumor necrosis factor receptor type 1 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tumor necrosis factor alpha inhibitor 2 involves multiple steps, including the preparation of intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of tumor necrosis factor alpha inhibitor 2 likely involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization, filtration, and chromatography to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Tumor necrosis factor alpha inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of tumor necrosis factor alpha inhibitor 2 .
Wissenschaftliche Forschungsanwendungen
Tumor necrosis factor alpha inhibitor 2 has a wide range of scientific research applications, including:
Wirkmechanismus
Tumor necrosis factor alpha inhibitor 2 exerts its effects by binding to the tumor necrosis factor alpha trimer, causing a distortion that leads to aberrant signaling when the trimer binds to tumor necrosis factor receptor type 1. This interaction disrupts the normal signaling pathways mediated by tumor necrosis factor alpha, resulting in the inhibition of pro-inflammatory cytokine production and other downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tumor necrosis factor alpha inhibitor 2 include:
Infliximab: A monoclonal antibody that binds to tumor necrosis factor alpha and neutralizes its activity.
Adalimumab: Another monoclonal antibody that targets tumor necrosis factor alpha and inhibits its function.
Uniqueness
Tumor necrosis factor alpha inhibitor 2 is unique in its ability to distort the tumor necrosis factor alpha trimer, leading to aberrant signaling. This mechanism of action differentiates it from other tumor necrosis factor alpha inhibitors that primarily function by neutralizing the cytokine or blocking its receptors .
Eigenschaften
Molekularformel |
C25H21ClF2N6O |
|---|---|
Molekulargewicht |
494.9 g/mol |
IUPAC-Name |
3-[(1R)-1-[[3-chloro-7-fluoro-6-[2-(2-hydroxypropan-2-yl)pyrimidin-5-yl]-2-methyl-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C25H21ClF2N6O/c1-12(16-7-14(9-29)5-6-17(16)27)33-23-20(26)13(2)32-19-8-18(28)21(34-22(19)23)15-10-30-24(31-11-15)25(3,4)35/h5-8,10-12,35H,1-4H3,(H,32,33)/t12-/m1/s1 |
InChI-Schlüssel |
UDLNDXDUOBMZIQ-GFCCVEGCSA-N |
Isomerische SMILES |
CC1=NC2=CC(=C(N=C2C(=C1Cl)N[C@H](C)C3=C(C=CC(=C3)C#N)F)C4=CN=C(N=C4)C(C)(C)O)F |
Kanonische SMILES |
CC1=NC2=CC(=C(N=C2C(=C1Cl)NC(C)C3=C(C=CC(=C3)C#N)F)C4=CN=C(N=C4)C(C)(C)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)
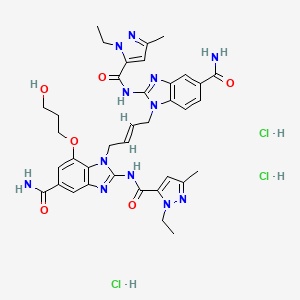

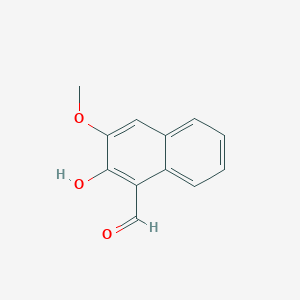
![1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11929672.png)
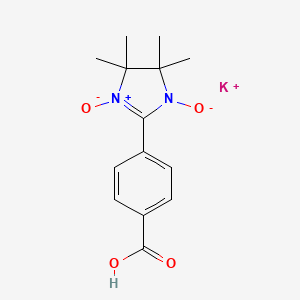
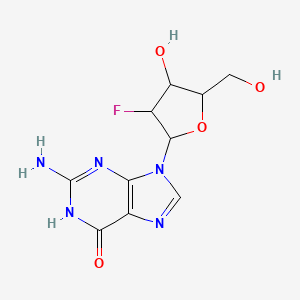
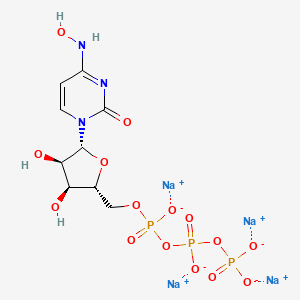
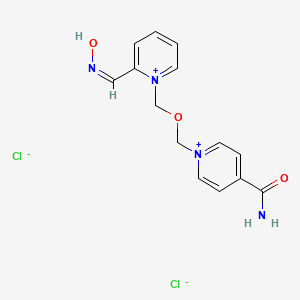
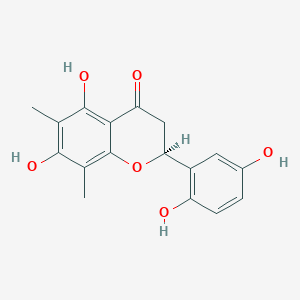
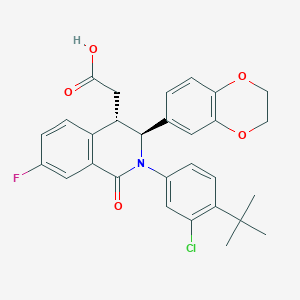
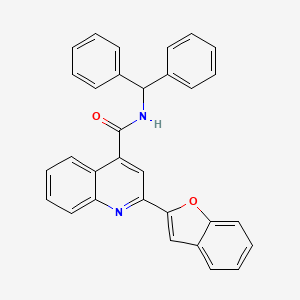
![2-(2,6-dioxopiperidin-3-yl)-4-[2-[3-[4-[6-[6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]piperazin-1-yl]-3-oxopropoxy]ethylamino]isoindole-1,3-dione](/img/structure/B11929720.png)
![(8R,13R)-12,13-dimethyl-9-[[(2R)-oxolan-2-yl]methyl]-9-azatricyclo[6.4.1.01,6]trideca-3,5-dien-3-ol](/img/structure/B11929727.png)
